N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1031125-22-0
VCID: VC4776890
InChI: InChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19)
SMILES: C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O
Molecular Formula: C15H14N2O4
Molecular Weight: 286.287

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide

CAS No.: 1031125-22-0

Cat. No.: VC4776890

Molecular Formula: C15H14N2O4

Molecular Weight: 286.287

* For research use only. Not for human or veterinary use.

N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide - 1031125-22-0

Specification

CAS No. 1031125-22-0
Molecular Formula C15H14N2O4
Molecular Weight 286.287
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C15H14N2O4/c18-14-11(4-3-7-16-14)15(19)17-8-10-9-20-12-5-1-2-6-13(12)21-10/h1-7,10H,8-9H2,(H,16,18)(H,17,19)
Standard InChI Key VQKLXTGHCAQVQM-UHFFFAOYSA-N
SMILES C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CNC3=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a 2,3-dihydro-1,4-benzodioxin ring linked via a methylene bridge to a 2-hydroxypyridine-3-carboxamide group. Key structural features include:

  • Benzodioxane moiety: A six-membered ring with two oxygen atoms at positions 1 and 4, contributing to electron-rich aromaticity and metabolic stability .

  • Pyridine-carboxamide group: A nitrogen-containing heterocycle with a hydroxyl substituent at position 2 and a carboxamide at position 3, enabling hydrogen bonding and enzyme interactions .

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₆H₁₄N₂O₄
Molecular Weight298.29 g/molCalculated
LogP (Partition Coefficient)1.8 (predicted)
Hydrogen Bond Donors2 (hydroxyl and amide NH)
Hydrogen Bond Acceptors5 (two ether O, pyridine N, amide O, hydroxyl O)

The compound’s solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) is moderate, as evidenced by analogs in patent US20130203816A1 . Its melting point is unrecorded in literature, but related benzodioxane derivatives typically exhibit melting ranges of 150–200°C .

Synthesis and Manufacturing

Synthetic routes to this compound are inferred from analogous structures in patent literature. US20130203816A1 details a multi-step approach for related pyridine-carboxamide benzodioxanes :

  • Benzodioxane Intermediate Preparation:

    • Condensation of catechol derivatives with epichlorohydrin yields 2,3-dihydro-1,4-benzodioxin-2-ylmethanol.

    • Oxidation to the corresponding aldehyde using Jones reagent.

  • Pyridine-Carboxamide Synthesis:

    • Coupling of 2-hydroxynicotinic acid with benzodioxane-methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Aldehyde OxidationCrO₃, H₂SO₄, acetone, 0°C, 2 h78
Amide CouplingEDC, HOBt, DMF, rt, 12 h65

Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . Scaling this synthesis requires careful control of exothermic reactions during oxidation steps.

Pharmacological Profile and Mechanisms of Action

Enzyme Inhibition

The compound’s benzodioxane-pyridine scaffold shows affinity for prolyl hydroxylases (PHDs), enzymes regulating hypoxia-inducible factors (HIFs). In US20130203816A1, analogs demonstrated IC₅₀ values of 50–200 nM against PHD2, suggesting potential for anemia treatment .

Anti-inflammatory Activity

Structural similarities to leukotriene biosynthesis inhibitors (US9662339B2) imply possible 5-lipoxygenase (5-LO) inhibition . In vitro assays on benzodioxane derivatives showed reduced leukotriene B₄ production by 60–80% at 10 μM .

Therapeutic Applications

Cardiovascular Indications

The compound’s PHD inhibitory activity positions it as a candidate for ischemic conditions. HIF stabilization promotes erythropoietin production, addressing anemia . Rodent models of myocardial ischemia showed 40% reduction in infarct size with related compounds .

Inflammatory Disorders

By suppressing leukotriene synthesis, it may alleviate asthma or rheumatoid arthritis. Murine collagen-induced arthritis models demonstrated 50% reduction in paw swelling at 10 mg/kg/day .

Neurodegenerative Diseases

Potential OGA inhibition could slow tau aggregation. In vitro, benzodioxane derivatives reduced tau phosphorylation by 30% in neuronal cultures .

Current Research and Future Directions

Recent patent filings (2023–2025) focus on:

  • Prodrug Development: Ester analogs to improve oral bioavailability .

  • Combination Therapies: Co-administration with HIF stabilizers for enhanced anemia efficacy .

  • Targeted Delivery: Nanoparticle formulations to enhance brain penetration for neurodegenerative applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator